molecular formula C16H24N2O3S B11261968 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Cat. No.: B11261968
M. Wt: 324.4 g/mol
InChI Key: QHPCFVKJDOMNKY-UHFFFAOYSA-N
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Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound, in particular, is characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline ring, which is further connected to a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the sulfonyl chloride precursor. One common method involves the reaction of propane-1-sulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the tetrahydroquinoline and butanamide groups under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or the amide bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antibacterial activity by disrupting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

    Sodium Sulfinates: These compounds also contain sulfonyl groups and are used in similar chemical reactions.

    Indole Derivatives: These compounds share structural similarities and have diverse biological activities.

Uniqueness

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BUTANAMIDE is unique due to its specific combination of a sulfonyl group with a tetrahydroquinoline ring and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide

InChI

InChI=1S/C16H24N2O3S/c1-3-6-16(19)17-14-8-9-15-13(12-14)7-5-10-18(15)22(20,21)11-4-2/h8-9,12H,3-7,10-11H2,1-2H3,(H,17,19)

InChI Key

QHPCFVKJDOMNKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CCC

Origin of Product

United States

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